![molecular formula C20H13F2N3O3 B2997985 2-(1,3-benzodioxol-5-yl)-5-(3,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326862-45-6](/img/no-structure.png)

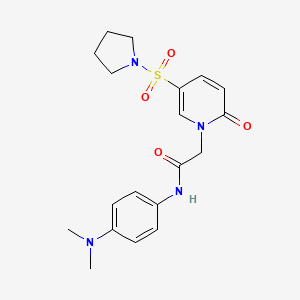

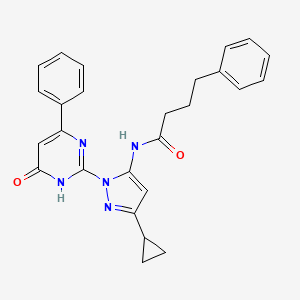

2-(1,3-benzodioxol-5-yl)-5-(3,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1,3-benzodioxol-5-yl)-5-(3,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known for its unique chemical structure and has been synthesized using various methods. In

Applications De Recherche Scientifique

Novel Synthesis Methods and Chemical Interactions

Research into pyrazolo[1,5-a]pyrazine derivatives and related chemical structures focuses on novel synthesis methods and understanding their chemical interactions. For instance, Xiao et al. (2008) described a convenient synthesis of novel 7‐phosphonylbenzyl‐2‐substituted pyrazolo[4,3‐e]‐1,2,4‐triazolo[1,5‐c]‐pyrimidine derivatives, aiming at obtaining potent antagonists for the A2A adenosine receptor or potent pesticide lead compounds (Xiao, Li, Meng, & Shi, 2008). This demonstrates the chemical versatility and the potential of pyrazolo[1,5-a]pyrazine derivatives in creating bioactive molecules.

Apoptosis-Promoting Effects

Another facet of research involves evaluating the biological activities of these compounds. Liu et al. (2019) synthesized new pyrazole with benzo[d]thiazole derivatives containing aminoguanidine units and evaluated them for cytotoxicity and apoptotic activity, revealing potent anticancer potential against various cancer cell lines (Liu, Gao, Huo, Ma, Wang, & Wu, 2019). Such studies contribute to understanding how structural modifications in pyrazolo[1,5-a]pyrazine derivatives can influence their biological activities, including inducing apoptosis in cancer cells.

Antifungal and Antimicrobial Activities

The antimicrobial and antifungal properties of pyrazoline derivatives, which share structural similarities with the compound of interest, have also been explored. Ozdemir et al. (2010) synthesized a new series of 1-[(benzazole-2-yl)thioacetyl]-3,5-diaryl-2-pyrazoline derivatives and found significant levels of activity against various Candida species (Ozdemir, Turan-Zitouni, Kaplancıklı, Revial, Demirci, & İşcan, 2010). This highlights the potential of such derivatives in developing new antifungal agents.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(1,3-benzodioxol-5-yl)-5-(3,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one, which is synthesized from 2-aminopyrazole and 1,3-benzodioxole-5-carboxylic acid. The second intermediate is 5-(3,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, which is synthesized from 5-(3,4-difluorobenzyl)pyrazole and ethyl chloroformate. These two intermediates are then coupled using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.", "Starting Materials": [ "2-aminopyrazole", "1,3-benzodioxole-5-carboxylic acid", "5-(3,4-difluorobenzyl)pyrazole", "ethyl chloroformate", "N,N'-dicyclohexylcarbodiimide (DCC)" ], "Reaction": [ "Synthesis of 2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one:", "Step 1: 2-aminopyrazole is reacted with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as DCC and a catalyst such as N,N-dimethylaminopyridine (DMAP) to form the intermediate 2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one.", "Step 2: The intermediate is purified by recrystallization or column chromatography.", "Synthesis of 5-(3,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one:", "Step 1: 5-(3,4-difluorobenzyl)pyrazole is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the intermediate 5-(3,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one.", "Step 2: The intermediate is purified by recrystallization or column chromatography.", "Coupling of the two intermediates:", "Step 1: The two intermediates are dissolved in a suitable solvent such as dichloromethane.", "Step 2: A coupling agent such as DCC is added to the solution to activate the carboxylic acid group of the first intermediate.", "Step 3: The reaction mixture is stirred at room temperature for several hours to allow the coupling reaction to occur.", "Step 4: The product is purified by recrystallization or column chromatography." ] } | |

Numéro CAS |

1326862-45-6 |

Nom du produit |

2-(1,3-benzodioxol-5-yl)-5-(3,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one |

Formule moléculaire |

C20H13F2N3O3 |

Poids moléculaire |

381.339 |

Nom IUPAC |

2-(1,3-benzodioxol-5-yl)-5-[(3,4-difluorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |

InChI |

InChI=1S/C20H13F2N3O3/c21-14-3-1-12(7-15(14)22)10-24-5-6-25-17(20(24)26)9-16(23-25)13-2-4-18-19(8-13)28-11-27-18/h1-9H,10-11H2 |

Clé InChI |

DUPASABYXUTKQF-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC5=CC(=C(C=C5)F)F |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolyl)urea](/img/structure/B2997903.png)

![5-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2997905.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2997908.png)

![3-benzyl-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2997911.png)

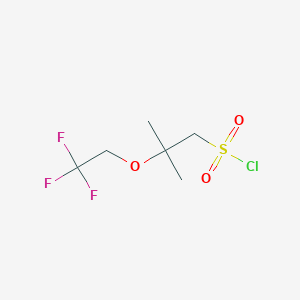

![4-chloro-1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2997917.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2997919.png)

![4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-cyclopentylpiperazine-1-carboxamide](/img/structure/B2997920.png)

![N-(pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2997922.png)